Ningetinib
Description
This compound is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity. Upon administration, this compound binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer and Flt3, thereby inhibiting their signaling pathways. This inhibits growth, angiogenesis and metastasis of tumor cells that overexpress these kinases. c-Met, VEGFR2, Axl, Mer and Flt3 are overexpressed by many tumor cell types and play key roles in tumor cell proliferation, survival, invasion and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYYQSZNRVQLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394820-69-9 | |
| Record name | Ningetinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ningetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NINGETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ningetinib in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), which are associated with a poor prognosis.[1] Ningetinib, a novel tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent for FLT3-ITD positive AML. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Molecular Target and Binding Affinity
This compound is a multi-kinase inhibitor that demonstrates high-affinity binding to several receptor tyrosine kinases, including c-MET, VEGFR2, Axl, Mer, and notably, FLT3.[2][3] Its primary mechanism of action in the context of AML is the direct inhibition of constitutively activated FLT3-ITD.[1] Molecular docking and cellular thermal shift assays (CETSA) have validated the direct interaction between this compound and the FLT3 protein.[1]
Inhibition of FLT3 Downstream Signaling Pathways
The constitutive activation of FLT3-ITD in AML cells leads to the aberrant activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. This compound effectively inhibits the phosphorylation of FLT3 and subsequently suppresses these key downstream signaling cascades.[1][4]
The primary pathways affected are:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream effector of FLT3-ITD.[5][6] this compound treatment leads to a dose- and time-dependent decrease in the phosphorylation of STAT5.[4]
-
AKT Pathway: The PI3K/AKT pathway is another crucial signaling axis downstream of FLT3-ITD, promoting cell survival and proliferation. This compound effectively inhibits the phosphorylation of AKT.[4]
-
ERK Pathway: The MAPK/ERK pathway is also activated by FLT3-ITD and plays a role in cell growth and differentiation. Treatment with this compound results in the reduced phosphorylation of ERK.[4]
Figure 1: this compound inhibits the constitutively active FLT3-ITD receptor.
Cellular Effects of this compound on AML Cells
The inhibition of FLT3-ITD and its downstream signaling pathways by this compound translates into potent anti-leukemic effects on AML cells.
Inhibition of Cell Proliferation
This compound demonstrates significant inhibitory effects on the proliferation of AML cell lines expressing FLT3-ITD.[4] In contrast, it shows minimal cytotoxic effects on cell lines with wild-type FLT3 (FLT3-WT).[4]
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 1.64 | [4] |
| MOLM13 | FLT3-ITD | 3.56 | [4] |
| K562 | FLT3-WT | >3000 | [4] |
| HL60 | FLT3-WT | >3000 | [4] |
| OCI-AML2 | FLT3-WT | >3000 | [4] |
| OCI-AML3 | FLT3-WT | >3000 | [4] |
| U937 | FLT3-WT | >3000 | [4] |
| THP-1 | FLT3-WT | >3000 | [4] |
Table 1: In vitro antiproliferative activity of this compound against various leukemia cell lines.
Furthermore, in the presence of human plasma, which is known to reduce the efficacy of some FLT3 inhibitors, this compound maintains superior potency compared to quizartinib.[1]
| Cell Line | Treatment | IC50 in 100% Human Plasma (nM) | Reference |
| MV4-11 | This compound | 3.37 | [1] |
| MV4-11 | Quizartinib | 59.02 | [1] |
| MOLM13 | This compound | 25.67 | [1] |
| MOLM13 | Quizartinib | 101.3 | [1] |
Table 2: IC50 values of this compound and Quizartinib in the presence of human plasma.
Induction of Apoptosis
This compound effectively induces apoptosis in FLT3-ITD positive AML cells in a dose-dependent manner.[1] This is evidenced by an increase in the population of Annexin V-positive cells and the cleavage of caspase 8 and PARP1.[1]
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest in the G1 phase in a dose-dependent manner in FLT3-ITD expressing AML cell lines.[1]
Detailed Experimental Protocols
Cell Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM13) in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Treat cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well and measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using a non-linear regression model.
Apoptosis Assay
This protocol quantifies the extent of apoptosis induced by this compound.
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
Ningetinib: A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib (also known as CT053PTSA) is a potent, orally bioavailable multi-kinase inhibitor targeting key signaling pathways implicated in cancer progression, including c-MET, VEGFR2, Axl, Mer, and FLT3.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of critical signaling cascades. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and development efforts.
Introduction
This compound is a small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[2][3] Its therapeutic potential stems from its ability to simultaneously block multiple receptor tyrosine kinases (RTKs) that are often dysregulated in various malignancies. These RTKs, including c-MET, VEGFR2, Axl, Mer, and FLT3, play crucial roles in cell proliferation, survival, angiogenesis, and metastasis.[1] This guide serves as a comprehensive resource for understanding the molecular pharmacology of this compound and its impact on cancer cell signaling.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of several key RTKs, thereby inhibiting their phosphorylation and downstream signaling cascades.
FLT3 Signaling Pathway Inhibition
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), particularly through internal tandem duplications (FLT3-ITD), leading to constitutive activation and poor prognosis. This compound has been shown to be a potent inhibitor of FLT3, including common resistance-conferring mutations.
Upon inhibition by this compound, the downstream signaling pathways, including the STAT5, AKT, and ERK pathways, are suppressed.[2] This leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis in FLT3-ITD positive AML cells.[2]
References
Target Kinases of Ningetinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib (also known as CT-053) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant anti-neoplastic activity.[1] Its therapeutic potential stems from its ability to simultaneously inhibit several key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the primary and secondary kinase targets of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways.
Primary Kinase Targets of this compound
This compound exhibits potent inhibitory activity against a range of RTKs, with a primary focus on c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1] These kinases are often dysregulated in various malignancies, playing crucial roles in cell proliferation, survival, and invasion.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-MET | 6.7 | Cell-free assay | [2][3] |
| VEGFR2 | 1.9 | Cell-free assay | [2][3] |
| Axl | <1.0 | Cell-free assay | [2][3] |
| FLT3 (ITD) | 1.64 (MV4-11), 3.56 (MOLM13) | Cell-based proliferation assay | [4] |
Experimental Protocols for Target Identification and Validation
The identification and validation of this compound's kinase targets involve a combination of biochemical and cell-based assays.
Kinase Inhibition Assays (Biochemical)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Methodology:
-
Reagents: Recombinant human kinase enzymes (e.g., c-MET, VEGFR2, Axl), ATP, appropriate kinase-specific peptide substrate, this compound, kinase assay buffer.
-
Procedure:
-
A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), is performed.
-
The kinase, substrate, and varying concentrations of this compound are incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the amount of ADP produced, which is proportional to kinase activity, is measured by adding ADP-Glo™ reagent and detecting the resulting luminescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Cell Proliferation Assays
Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines expressing the target kinases.
Methodology:
-
Cell Lines: Human cancer cell lines with known expression of target kinases (e.g., MV4-11 and MOLM13 for FLT3-ITD positive AML).[4]
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a serial dilution of this compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as the AlamarBlue® assay (Bio-Rad) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
The absorbance or luminescence is measured, and IC50 values are determined by plotting cell viability against the logarithm of this compound concentration.
-
Western Blot Analysis of Target Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of target kinases and their downstream signaling proteins within a cellular context.
Methodology:
-
Cell Culture and Treatment: Target-expressing cells are treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-FLT3, phospho-c-MET) and total protein as a loading control.
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with its kinase targets in intact cells.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heat Treatment: The cell suspensions are heated to a range of temperatures to induce protein denaturation. Ligand-bound proteins are more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways Targeted by this compound
This compound's inhibition of its target kinases leads to the downstream modulation of critical signaling pathways involved in cancer progression.
FLT3 Signaling Pathway
In FLT3-ITD positive Acute Myeloid Leukemia (AML), the constitutive activation of the FLT3 receptor drives leukemogenesis. This compound effectively inhibits FLT3 phosphorylation, leading to the downregulation of its downstream signaling cascades, including the STAT5, AKT, and ERK pathways.[4] This inhibition ultimately results in cell cycle arrest and apoptosis of the leukemic cells.
Caption: FLT3 signaling pathway inhibited by this compound.
c-MET and VEGFR2 Signaling Pathways
The c-MET and VEGFR2 signaling pathways are central to tumor angiogenesis and metastasis. This compound's inhibition of these kinases disrupts these processes.
Caption: Inhibition of c-MET and VEGFR2 signaling by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of oncogenesis. Its ability to concurrently inhibit c-MET, VEGFR2, Axl, Mer, and FLT3 provides a strong rationale for its continued investigation in a variety of solid and hematological malignancies. The experimental methodologies and signaling pathway analyses presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.
References
The Pharmacodynamics of Ningetinib: An In-Depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib (also known as CT-053) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant antineoplastic activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanisms of action.
Mechanism of Action
This compound exerts its anti-tumor effects by potently and selectively inhibiting several receptor tyrosine kinases (RTKs) that are often dysregulated in cancer and play crucial roles in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] The primary targets of this compound include:
-
c-MET (Hepatocyte Growth Factor Receptor - HGFR)
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2 - KDR)
-
Axl
-
Mer
By binding to these kinases, this compound blocks their downstream signaling pathways, leading to the inhibition of tumor growth and progression.[1]
Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)
A significant focus of preclinical research on this compound has been its activity against FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (FLT3-ITD), which are common in acute myeloid leukemia (AML) and associated with a poor prognosis.[3][4] this compound effectively inhibits the constitutive activation of the FLT3 signaling pathway, leading to the downstream suppression of key survival and proliferation cascades, including STAT5, AKT, and ERK.[3][4] This targeted inhibition results in cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[3][4]
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with specific genetic alterations.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64 | [3] |
| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56 | [3] |
| Ba/F3-FLT3-ITD-F691L | Murine pro-B cells | FLT3-ITD, F691L | 56.1 | [3] |
| K562 | Chronic Myeloid Leukemia | FLT3-WT | >1000 | [3] |
| HL60 | Acute Promyelocytic Leukemia | FLT3-WT | >1000 | [3] |
| OCI-AML2 | Acute Myeloid Leukemia | FLT3-WT | >1000 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | FLT3-WT | >1000 | [3] |
| U937 | Histiocytic Lymphoma | FLT3-WT | >1000 | [3] |
| THP-1 | Acute Monocytic Leukemia | FLT3-WT | >1000 | [3] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have corroborated the anti-tumor activity of this compound observed in vitro.
Hematological Malignancies
In mouse models of FLT3-ITD-driven AML, this compound demonstrated superior anti-leukemia activity compared to other clinically available FLT3 inhibitors, significantly prolonging the survival of the treated mice.[3][4] This efficacy was also observed in models with acquired resistance mutations, such as the F691L gatekeeper mutation.[3]
Solid Tumors
This compound has shown significant tumor growth inhibition in various solid tumor xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[5] While specific quantitative data on tumor growth inhibition (TGI) is not publicly available in the reviewed literature, studies report potent antitumor and antiangiogenic activity in models of lung, renal, breast, and bladder cancer.[5]
Experimental Protocols
The following sections detail the general methodologies for key experiments used to evaluate the pharmacodynamics of this compound.
Cell Proliferation Assay (MTT/CellTiter-Glo)
This assay determines the effect of a compound on the proliferation of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A reagent containing a thermostable luciferase is added to the wells to measure ATP levels, which correlate with the number of viable cells.
-
-
Signal Measurement:
-
MTT Assay: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader.
-
CellTiter-Glo® Assay: The luminescent signal is measured using a luminometer.
-
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
Immunoblotting (Western Blot)
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated and total kinases, in cell lysates.
Protocol:
-
Cell Lysis: Cancer cells treated with this compound for various times and at different concentrations are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-FLT3, anti-total-FLT3).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism, typically in immunodeficient mice bearing human tumors.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice. For patient-derived xenografts (PDX), tumor fragments are implanted.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect. Survival analysis may also be conducted.
Preclinical Pharmacokinetics
While detailed preclinical pharmacokinetic data for this compound is not extensively published, clinical trial data in patients with solid tumors provide some insights. Following oral administration, this compound is rapidly absorbed, and both the maximum concentration (Cmax) and the area under the curve (AUC) increase proportionally with the dose.[5] In a clinical trial for solid tumors, a 60 mg/kg dose of this compound administered for 28 days resulted in a Cmax of up to 2720 ng/ml (4487 nM) and an AUC0-24h of up to 37,000 ng·h/mL.[3]
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent preclinical activity against both hematological malignancies and solid tumors. Its mechanism of action, centered on the inhibition of key oncogenic drivers such as c-MET, VEGFR2, and particularly FLT3-ITD, provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a foundational understanding of the preclinical pharmacodynamics of this compound for researchers and drug development professionals.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of Ningetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Ningetinib, a potent multi-kinase inhibitor. The information presented herein is intended to support researchers and professionals in drug development in understanding the biochemical and cellular activities of this compound.
Introduction
This compound (also known as CT-053) is an orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, angiogenesis, and metastasis.[1] Its primary targets include MET proto-oncogene, receptor tyrosine kinase (c-MET), vascular endothelial growth factor receptor 2 (VEGFR2), and AXL receptor tyrosine kinase (Axl).[2][3] Additionally, this compound has shown potent activity against Fms-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML) with internal tandem duplication (ITD) mutations.[4] This guide summarizes the key in vitro properties of this compound, including its kinase inhibitory profile, effects on cancer cell lines, and impact on intracellular signaling pathways.
Kinase Inhibition Profile
This compound demonstrates potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets in biochemical assays are summarized in the table below.
| Kinase Target | IC50 (nM) |
| c-MET | 6.7[3] |
| VEGFR2 | 1.9[3] |
| Axl | <1.0[3] |
| Mer | Data not available |
| FLT3 | Data not available |
| RON | Data not available |
Cellular Activity
This compound exhibits significant anti-proliferative effects in various cancer cell lines. Its activity is particularly pronounced in AML cell lines harboring FLT3-ITD mutations and in endothelial cells stimulated with growth factors.
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64[4] |
| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56[4] |
| MV4-11 (in 100% human plasma) | Acute Myeloid Leukemia | FLT3-ITD | 3.37[4] |
| MOLM13 (in 100% human plasma) | Acute Myeloid Leukemia | FLT3-ITD | 25.67[4] |
| Ba/F3-FLT3-ITD-F691L | Murine pro-B cell line | FLT3-ITD-F691L | 56.1[4] |
Effects on Endothelial Cells
| Cell Type | Stimulation | Assay | IC50 (nM) |
| HUVEC | HGF-stimulated | Proliferation | 8.6[5] |
| HUVEC | VEGF-stimulated | Proliferation | 6.3[5] |
Signaling Pathway Analysis
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of its target kinases and subsequently blocking their downstream signaling pathways.
FLT3 Signaling Pathway
In FLT3-ITD positive AML cells, this compound effectively inhibits the constitutive activation of FLT3 and its downstream signaling mediators, including STAT5, AKT, and ERK.[4] This leads to cell cycle arrest at the G1 phase and induction of apoptosis.[4]
c-MET Signaling Pathway
Upon binding of its ligand, hepatocyte growth factor (HGF), c-MET activates downstream pathways including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, promoting cell growth, survival, and motility. This compound inhibits HGF-induced c-MET phosphorylation and subsequent signaling.
VEGFR2 Signaling Pathway
VEGFR2 signaling, activated by vascular endothelial growth factor (VEGF), is crucial for angiogenesis. It primarily signals through the PLCγ-PKC-MAPK and PI3K-AKT pathways in endothelial cells. This compound inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).[5]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MET/AXL inhibitor | Probechem Biochemicals [probechem.com]
The Impact of Ningetinib on FLT3-ITD Downstream Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ningetinib, a novel tyrosine kinase inhibitor (TKI), on the downstream signaling pathways of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). The constitutive activation of FLT3-ITD is a critical driver in a significant subset of Acute Myeloid Leukemia (AML), making it a key therapeutic target. This compound has demonstrated potent and selective inhibitory activity against FLT3-ITD, offering a promising avenue for AML treatment. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental processes.
Introduction to this compound and FLT3-ITD Signaling
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 result in ligand-independent constitutive activation of the receptor.[1] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of several key downstream pathways, primarily the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][3][4]
This compound is a multi-kinase inhibitor that has shown significant efficacy in preclinical models of FLT3-ITD-positive AML.[2] It effectively inhibits the autophosphorylation of the FLT3-ITD receptor, thereby blocking the initiation of downstream signaling cascades.[2] This guide delves into the specific effects of this compound on these critical pathways.
Quantitative Analysis of this compound's Effects
The efficacy of this compound has been quantified through various in vitro assays, including cell viability, apoptosis, and western blot analysis. The following tables summarize the key findings from studies on FLT3-ITD positive AML cell lines, primarily MV4-11 and MOLM13.
Table 1: In Vitro Cell Viability (IC50) of this compound in AML Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MV4-11 | ITD | 1.64 | [2] |
| MOLM13 | ITD | 3.56 | [2] |
| K562 | WT | >3000 | [2] |
| HL60 | WT | >3000 | [2] |
| OCI-AML2 | WT | >3000 | [2] |
| OCI-AML3 | WT | >3000 | [2] |
| U937 | WT | >3000 | [2] |
| THP-1 | WT | >3000 | [2] |
WT: Wild-Type
Table 2: Induction of Apoptosis by this compound in FLT3-ITD Positive AML Cell Lines (48h treatment)
| Cell Line | This compound Concentration (nM) | Proportion of Apoptotic Cells (%) | Reference |
| MV4-11 | 0 (DMSO) | ~5 | [3] |
| 1 | ~15 | [3] | |
| 3 | ~30 | [3] | |
| 10 | ~50 | [3] | |
| MOLM13 | 0 (DMSO) | ~5 | [3] |
| 3 | ~15 | [3] | |
| 10 | ~35 | [3] | |
| 30 | ~55 | [3] |
Table 3: Inhibition of FLT3-ITD Downstream Signaling by this compound
Western blot analyses have demonstrated that this compound inhibits the phosphorylation of FLT3 and its key downstream effectors in a dose-dependent manner in FLT3-ITD positive cell lines.[2] While precise quantitative densitometry data is not publicly available, the qualitative results consistently show a significant reduction in the phosphorylated forms of the following proteins upon treatment with this compound.
| Target Protein | Effect of this compound | Cell Lines | Reference |
| p-FLT3 | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |
| p-STAT5 | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |
| p-AKT | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |
| p-ERK | Dose-dependent inhibition | MV4-11, MOLM13 | [2] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the quantitative data tables. For precise details, including specific reagent concentrations and instrumentation, consulting the original research articles is recommended.
Cell Viability Assay
-
Principle: To determine the concentration of a drug that is required to inhibit the growth of a cell population by 50% (IC50).
-
Method:
-
AML cells (e.g., MV4-11, MOLM13) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 48 hours).
-
Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[2]
-
Apoptosis Assay
-
Principle: To quantify the percentage of cells undergoing apoptosis (programmed cell death) following drug treatment.
-
Method:
-
AML cells are seeded in 6-well plates and treated with various concentrations of this compound or DMSO for a set time (e.g., 48 hours).
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Western Blotting
-
Principle: To detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
-
Method:
-
AML cells are treated with different concentrations of this compound for various time points.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the FLT3-ITD downstream signaling pathway and a typical experimental workflow for evaluating the effects of this compound.
Caption: FLT3-ITD downstream signaling and the inhibitory action of this compound.
Caption: Workflow for evaluating the in vitro effects of this compound.
Conclusion
This compound demonstrates potent and specific activity against FLT3-ITD positive AML cells by effectively inhibiting the FLT3-ITD receptor and its critical downstream signaling pathways, namely STAT5, PI3K/AKT, and MAPK/ERK. The quantitative data from in vitro studies underscore its ability to reduce cell viability and induce apoptosis at nanomolar concentrations. The detailed experimental protocols provide a framework for the replication and further investigation of this compound's mechanism of action. The visualized signaling pathways and experimental workflows offer a clear conceptual understanding of the scientific rationale and approach to studying this promising therapeutic agent. This technical guide serves as a valuable resource for researchers and drug development professionals working on targeted therapies for AML.
References
- 1. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ningetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib is a potent, orally bioavailable small-molecule multi-kinase inhibitor that has shown significant promise in preclinical and early clinical studies for the treatment of various cancers, particularly acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the key experimental protocols used to characterize its biological activity.
This compound, also known as CT-053, targets several receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis, including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[3][4] Its potent inhibition of FLT3, particularly in the context of internal tandem duplication (ITD) mutations, has positioned it as a promising therapeutic agent for FLT3-mutated AML.[1]
Chemical Structure and Properties
This compound is a pyrazole carboxamide derivative. The tosylate salt form is often used in clinical development to improve its solubility and bioavailability.[5]
This compound (Free Base)
-
IUPAC Name: N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)-4-quinolinyl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamide[6]
-
Chemical Formula: C31H29FN4O5[2]
-
Molecular Weight: 556.59 g/mol [2]
This compound Tosylate
-
Chemical Formula: C38H37FN4O8S
-
Molecular Weight: 728.79 g/mol
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study specifically for the this compound scaffold is not extensively available in the public domain. However, based on the known targets and the general SAR of related pyrazole carboxamide kinase inhibitors, several structural features are likely crucial for its activity:[5][7][8]
-
Pyrazole Carboxamide Core: This central scaffold is a common feature in many kinase inhibitors and is essential for binding to the ATP pocket of the target kinases. The pyrazole ring and the adjacent carboxamide group likely form key hydrogen bond interactions with the hinge region of the kinase domain.
-
N-phenyl Group: The phenyl ring attached to the pyrazole core likely contributes to the hydrophobic interactions within the ATP binding site.
-
Quinolinyl-oxy Linker: This portion of the molecule extends from the central scaffold and is critical for interacting with the solvent-exposed region of the kinase. The specific substitutions on the quinoline ring are expected to play a significant role in determining the inhibitor's selectivity and potency against different kinases. The 7-(2-hydroxy-2-methylpropoxy) group likely enhances solubility and may form additional interactions with the target protein or surrounding solvent.
-
Fluorophenyl Amide Moiety: The fluorinated phenyl ring connected via an amide linkage is crucial for the overall conformation of the molecule and likely makes important contacts within the binding pocket. The fluorine atom can modulate the electronic properties of the ring and potentially form specific interactions.
Mechanism of Action
This compound functions as a Type II kinase inhibitor, binding to the ATP-binding site of the kinase domain and stabilizing the inactive "DFG-out" conformation.[1] Its primary mechanism of anti-cancer activity, particularly in AML, is through the potent inhibition of the FLT3 receptor tyrosine kinase.[1]
In FLT3-ITD positive AML, the constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, promoting cell proliferation and survival. This compound effectively inhibits the autophosphorylation of the FLT3 kinase, thereby blocking the activation of its key downstream effectors, including:[1][2]
-
STAT5 (Signal Transducer and Activator of Transcription 5)
-
AKT (Protein Kinase B)
-
ERK (Extracellular Signal-regulated Kinase)
By inhibiting these pathways, this compound induces cell cycle arrest at the G1 phase and promotes apoptosis in FLT3-ITD positive AML cells.[1]
Quantitative Data
The following tables summarize the reported in vitro inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Met | 6.7[9] |
| VEGFR2 | 1.9[9] |
| Axl | <1.0[9] |
Table 2: In Vitro Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | ITD | 1.64 |
| MOLM13 | ITD | 3.56 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and comprehensive biological evaluation of this compound are not fully available in the public literature. However, based on published research, the following outlines the general methodologies used.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly disclosed. The synthesis of similar pyrazole carboxamide derivatives often involves the coupling of a pyrazole carboxylic acid derivative with an appropriate aniline derivative.[10]
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against specific kinases is typically determined using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
General Protocol Outline:
-
Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and detection reagents.
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, substrate, and varying concentrations of this compound in the assay buffer.
-
The reaction is started by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., ADP-Glo™ Kinase Assay).[11][12]
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines is commonly assessed using viability assays such as the MTT or CellTiter-Glo assay.
General Protocol Outline (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting (Immunoblotting)
Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cells treated with this compound. This is crucial for confirming the inhibition of downstream signaling pathways.
General Protocol Outline:
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total FLT3, phospho-FLT3, total STAT5, phospho-STAT5, etc.).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Animal Models
The anti-tumor efficacy of this compound is evaluated in vivo using xenograft mouse models of cancer, particularly AML.
General Protocol Outline for AML Xenograft Model:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human AML cells (e.g., MV4-11 or MOLM13) either subcutaneously or intravenously.[13]
-
Compound Administration: Once tumors are established or leukemia is engrafted, mice are treated with this compound (formulated for oral gavage) or a vehicle control on a defined schedule and dose.[1]
-
Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow using flow cytometry.[1]
-
Efficacy Endpoints: The primary endpoints for efficacy are typically tumor growth inhibition, reduction in leukemic burden, and prolongation of survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors or tissues can be collected to assess the in vivo inhibition of the target kinase and downstream signaling pathways by western blotting or immunohistochemistry.
Visualizations
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ningetinib In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ningetinib is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI).[1] It has been identified as a multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), as well as c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] this compound has shown significant inhibitory effects on FLT3-ITD positive AML cells, making it a promising candidate for targeted cancer therapy.[4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation using a colorimetric MTT assay.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of FLT3 and its downstream signaling pathways.[4] In cells with activating FLT3 mutations, the constitutive activation of the FLT3 receptor leads to the activation of several downstream pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways, which promote cell proliferation and survival.[4][5] this compound effectively blocks these signaling cascades, leading to cell cycle arrest and apoptosis in FLT3-ITD positive cancer cells.[4]
Data Presentation
The inhibitory activity of this compound on the proliferation of various cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.[6]
Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | Cancer Type | FLT3 Mutation Status | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 1.64 |
| MOLM13 | Acute Myeloid Leukemia | FLT3-ITD | 3.56 |
Experimental Protocols
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Cancer cell lines (e.g., MV4-11, MOLM13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for 72 hours in a humidified incubator.[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Experimental workflow for the in vitro cell proliferation assay.
Caption: this compound inhibits the FLT3 signaling pathway.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Cell-Based Efficacy Testing of Ningetinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ningetinib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant anti-neoplastic activity. Its primary targets include c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and FLT3 (Fms-like tyrosine kinase 3).[1][2] By inhibiting these receptor tyrosine kinases, this compound effectively disrupts key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis.[1] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound, focusing on its effects on cell proliferation, apoptosis, and cell cycle progression. Furthermore, this document outlines the key signaling pathways affected by this compound and provides workflows for experimental procedures.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in relevant cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 1.64 | [1] |
| MOLM13 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 3.56 | [1] |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | - | 8.6 (anti-proliferation) | |
| U87MG | Glioblastoma | - | Not specified, but effective in vivo |
Table 2: Apoptosis Induction by this compound in AML Cell Lines (48h treatment)
| Cell Line | This compound Concentration (nM) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| MV4-11 | 0 (DMSO) | ~5% | [1] |
| 1 | ~20% | [1] | |
| 3 | ~40% | [1] | |
| 10 | ~60% | [1] | |
| MOLM13 | 0 (DMSO) | ~5% | [1] |
| 3 | ~25% | [1] | |
| 10 | ~50% | [1] | |
| 30 | ~75% | [1] |
Table 3: Cell Cycle Arrest Induced by this compound in AML Cell Lines (24h treatment)
| Cell Line | This compound Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| MV4-11 | 0 (DMSO) | ~45% | ~40% | ~15% | [1] |
| 3 | ~65% | ~25% | ~10% | [1] | |
| MOLM13 | 0 (DMSO) | ~50% | ~35% | ~15% | [1] |
| 3 | ~70% | ~20% | ~10% | [1] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways and cellular processes.
Experimental Workflows
Caption: Workflow for a cell proliferation assay (MTT/XTT) to determine the IC50 of this compound.
Caption: Workflow for an apoptosis assay using Annexin V and Propidium Iodide staining.
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Experimental Protocols
Cell Proliferation Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM13)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 to 72 hours.
-
-
MTT/XTT Addition:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100-150 µL of solubilization buffer to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
For XTT: The formazan product is soluble, so no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution of the DNA content peaks.
-
Acquire data for at least 10,000 events.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Signaling Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for a short duration (e.g., 2-6 hours) to observe changes in protein phosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein levels as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
Application Notes and Protocols for Establishing Ningetinib-Resistant NSCLC Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing Ningetinib-resistant Non-Small Cell Lung Cancer (NSCLC) xenograft models. The protocols outlined below are designed to be a foundational resource for investigating resistance mechanisms and evaluating novel therapeutic strategies.
Introduction
This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown promise in the treatment of NSCLC.[1] It primarily targets c-MET, AXL, VEGFR-2, Mer, and Flt3, all of which are implicated in tumor growth, angiogenesis, and metastasis.[1][2] Despite the potential of this compound, the development of acquired resistance is a significant clinical challenge. Understanding the underlying mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies to overcome it. This document provides detailed protocols for generating this compound-resistant NSCLC cell lines in vitro and subsequently establishing xenograft models in vivo for preclinical research.
Key Signaling Pathways in this compound Action and Resistance
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. However, cancer cells can develop resistance by activating alternative signaling pathways or through mutations in the drug's targets. Based on the known targets of this compound and common TKI resistance mechanisms in NSCLC, the following pathways are of significant interest.
Part 1: Establishment of this compound-Resistant NSCLC Cell Lines in vitro
This protocol describes a dose-escalation method to generate this compound-resistant NSCLC cell lines.
Experimental Workflow
Detailed Protocol
1. Cell Line Selection and Culture:
-
Select a human NSCLC cell line known to be initially sensitive to c-MET, AXL, or VEGFR-2 inhibition (e.g., NCI-H1993, A549, HCC827).
-
Culture the parental cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Determination of this compound IC50:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay such as CCK-8 or MTT.
3. Generation of Resistant Cell Line:
-
Continuously expose the parental cell line to this compound at a starting concentration equal to the IC20 or IC50.
-
Culture the cells until they resume a stable growth rate.
-
Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments) once the cells become confluent.
-
This process may take several months to a year.
-
A parallel culture of parental cells with vehicle (DMSO) should be maintained as a control.
4. Characterization of Resistant Phenotype:
-
IC50 Shift: Determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in IC50 confirms resistance.
-
Molecular Analysis:
-
Western Blot: Analyze the protein expression and phosphorylation levels of key targets and downstream effectors (e.g., total and phospho-c-MET, AXL, VEGFR-2, AKT, ERK).
-
qPCR: Examine the mRNA levels of genes associated with resistance (e.g., MET, AXL).
-
FISH/CISH: Assess for MET gene amplification.
-
-
Functional Assays:
-
Proliferation Assay: Compare the growth rates of parental and resistant cells in the presence and absence of this compound.
-
Colony Formation Assay: Evaluate the long-term proliferative capacity.
-
Migration and Invasion Assays: Assess changes in metastatic potential.
-
Data Presentation: In Vitro Characterization
| Cell Line | This compound IC50 (nM) | Fold Resistance | p-c-MET (relative to total) | p-AXL (relative to total) |
| Parental NSCLC | 15 ± 2.1 | 1 | 1.0 | 1.0 |
| This compound-Resistant | 250 ± 15.8 | 16.7 | 3.5 ± 0.4 | 4.2 ± 0.5 |
Part 2: Establishment of this compound-Resistant NSCLC Xenograft Models in vivo
This protocol describes the development of subcutaneous xenograft models using the established this compound-resistant NSCLC cell lines.
Experimental Workflow
Detailed Protocol
1. Animal Model:
-
Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Acclimatize the animals for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
2. Cell Preparation and Injection:
-
Harvest the this compound-resistant and parental NSCLC cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (at a clinically relevant dose) or vehicle control orally via gavage daily.
-
Monitor body weight as an indicator of toxicity.
4. Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or if signs of excessive morbidity are observed.
-
Excise the tumors, weigh them, and divide them for various analyses (formalin-fixation for immunohistochemistry, snap-freezing for molecular analysis).
5. Characterization of Xenograft Tumors:
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and the key signaling molecules (p-c-MET, p-AXL).
-
Western Blot and qPCR: Analyze protein and gene expression levels in tumor lysates as described for the in vitro characterization.
Data Presentation: In Vivo Efficacy Study
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Parental + Vehicle | 1250 ± 150 | - | +5 |
| Parental + this compound | 300 ± 50 | 76 | -2 |
| Resistant + Vehicle | 1300 ± 180 | - | +4 |
| Resistant + this compound | 1100 ± 160 | 15 | -3 |
Conclusion
The successful establishment of this compound-resistant NSCLC xenograft models is a critical step in elucidating the mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies. The protocols and application notes provided herein offer a robust framework for researchers to develop these essential models and advance the field of NSCLC treatment. The characterization of these models will provide valuable insights into the roles of c-MET, AXL, and other signaling pathways in mediating resistance to this compound, ultimately guiding the development of more effective cancer therapies.
References
Application Notes and Protocols for Ningetinib Administration in Mouse Models of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Ningetinib, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, in various mouse models of Acute Myeloid Leukemia (AML). The protocols are based on preclinical studies demonstrating this compound's efficacy in overcoming drug resistance and prolonging survival in mice engrafted with human AML cell lines harboring FLT3 mutations.
Introduction
This compound is a potent tyrosine kinase inhibitor (TKI) that has shown significant anti-leukemic activity in preclinical models of AML, particularly those with FLT3 internal tandem duplication (FLT3-ITD) mutations, which are common and associated with a poor prognosis.[1][2] This compound also demonstrates efficacy against secondary resistance mutations, such as the F691L mutation.[1] In addition to targeting FLT3, this compound also inhibits c-MET, AXL, and VEGFR signaling pathways, contributing to its robust anti-tumor effects.[1][3][4] These protocols are designed to guide researchers in replicating and building upon these findings.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in several AML mouse models. The following tables summarize the key quantitative data from these studies, comparing this compound to other clinically relevant FLT3 inhibitors.
Table 1: Efficacy of this compound in MOLM13 Xenograft Model
| Treatment Group | Dosage | Administration Route | Human CD45+ Cells in Bone Marrow (%) | Human CD45+ Cells in Spleen (%) |
| Vehicle | - | Oral Gavage | Not Reported | Not Reported |
| This compound | 30 mg/kg | Oral Gavage | Significantly Lower than Gilteritinib & Quizartinib | Significantly Lower than Gilteritinib & Quizartinib |
| Gilteritinib | 30 mg/kg | Oral Gavage | - | - |
| Quizartinib | 10 mg/kg | Oral Gavage | - | - |
Table 2: Efficacy of this compound in MOLM13-FLT3-ITD-F691L Xenograft Model
| Treatment Group | Dosage | Administration Route | Human CD45+ Cells in Bone Marrow (%) | Human CD45+ Cells in Spleen (%) |
| Vehicle | - | Oral Gavage | - | - |
| This compound | 30 mg/kg | Oral Gavage | 6.87 | 1.03 |
| Gilteritinib | 30 mg/kg | Oral Gavage | 24.21 | 10.55 |
| Quizartinib | 10 mg/kg | Oral Gavage | 35.51 | 17.06 |
Experimental Protocols
The following are detailed protocols for establishing AML mouse models and subsequent treatment with this compound.
AML Cell Line-Derived Xenograft Models
This protocol describes the establishment of leukemia mouse models using human AML cell lines (MOLM13) or Ba/F3 cells engineered to express FLT3 mutations.
Materials:
-
Human AML cell lines (e.g., MOLM13, Ba/F3-FLT3-ITD, Ba/F3-FLT3-ITD-F691L)
-
8-week-old female BALB/c or NSG mice
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
This compound, Gilteritinib, Quizartinib
-
Vehicle solution (as specified by drug manufacturer)
Procedure:
-
Cell Preparation: Culture and expand the desired AML cell line under appropriate conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend at a concentration of 5 x 10^5 cells per 200 µL of PBS.
-
Xenograft Establishment: Inject 5 x 10^5 cells in a volume of 200 µL into the tail vein of each mouse.
-
Animal Randomization: After cell injection, randomize the mice into treatment and control groups (typically 10 mice per group).
-
Drug Preparation and Administration: Prepare this compound, Gilteritinib, and Quizartinib in the appropriate vehicle. Administer the drugs or vehicle daily via oral gavage according to the dosages specified in the tables above.
-
Treatment Schedule: Continue daily administration for 14 consecutive days.[1]
-
Monitoring: Monitor the mice daily for signs of toxicity, such as weight loss.[1]
-
Efficacy Assessment: At the end of the treatment period (or at humane endpoints), euthanize the mice and harvest bone marrow and spleen for analysis of leukemic engraftment by flow cytometry for human CD45+ cells.[1] For survival studies, monitor mice until they meet pre-defined endpoint criteria.
Patient-Derived Xenograft (PDX) Models
For a more clinically relevant assessment, primary bone marrow cells from AML patients with FLT3-ITD mutations can be used.
Materials:
-
Bone marrow mononuclear cells from FLT3-ITD mutant AML patients
-
Immunocompromised mice (e.g., NSG)
-
Other materials as listed in section 3.1
Procedure:
-
Cell Preparation: Isolate mononuclear cells from patient bone marrow samples.
-
Xenograft Establishment: Inject the patient-derived cells intravenously into the mice.
-
Treatment and Monitoring: Follow the drug administration, treatment schedule, and monitoring procedures as outlined in section 3.1.
-
Efficacy Assessment: Evaluate the inhibitory effect of this compound on the proliferation of these primary cells.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.
Caption: Workflow for in vivo evaluation of this compound in AML xenograft mouse models.
Conclusion
The provided protocols and data offer a solid foundation for conducting preclinical studies on this compound in AML mouse models. These studies have demonstrated that this compound is a highly effective FLT3 inhibitor with superior anti-leukemia activity compared to existing clinical drugs in models of both sensitive and resistant AML.[1] Careful adherence to these protocols will enable researchers to further investigate the therapeutic potential of this compound and explore its role in the treatment of AML.
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Ningetinib-Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Ningetinib, a multi-targeted tyrosine kinase inhibitor, on various signaling pathways. The provided protocols offer a framework for preparing cell lysates, conducting Western blot experiments, and interpreting the resulting data.
Introduction to this compound
This compound is an orally available small molecule inhibitor that targets several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), Axl, and Mer.[1][2][3][4][5] By inhibiting these kinases, this compound can disrupt key cellular processes such as proliferation, survival, angiogenesis, and metastasis in cancer cells where these pathways are overactive.[1][3] Notably, this compound has shown efficacy in overcoming drug resistance in Acute Myeloid Leukemia (AML) with FLT3 mutations by inhibiting the FLT3 signaling pathway and its downstream effectors, including STAT5, AKT, and ERK.[6][7]
Principle of Western Blot Analysis for Kinase Inhibitors
Western blotting is a powerful technique to assess the efficacy of a kinase inhibitor like this compound. The method allows for the detection of changes in the phosphorylation status of target proteins and their downstream signaling molecules. By comparing the levels of phosphorylated proteins in untreated versus this compound-treated cell lysates, researchers can quantify the inhibitory effect of the compound and elucidate its mechanism of action.
Key Signaling Pathways Targeted by this compound
This compound's multi-targeted nature allows it to interfere with several critical signaling cascades implicated in cancer progression. The following diagrams illustrate the primary pathways affected by this compound.
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: c-MET Signaling Pathway Inhibition by this compound.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Ningetinib-Induced Apoptosis using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the analysis of apoptosis induced by Ningetinib, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Introduction
This compound is a potent FLT3 inhibitor that has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cells harboring FLT3-ITD mutations.[1][2] One of the key mechanisms of action for this compound is the induction of apoptosis, or programmed cell death.[1][2] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a reliable and quantitative method to assess apoptosis.[3] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5] PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[4][5] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
This protocol is based on the principle that early in the apoptotic process, phosphatidylserine (PS) is exposed on the outer surface of the cell membrane.[4][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4][6] When conjugated to a fluorochrome, such as FITC, Annexin V binding can be detected by flow cytometry. Propidium Iodide (PI) is used as a viability dye to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[2][5]
Data Presentation
The following tables summarize the quantitative data on the dose-dependent effect of this compound on apoptosis in FLT3-ITD positive AML cell lines, MV4-11 and MOLM13, after a 48-hour treatment period.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in MV4-11 Cells
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Control) | 5.2 | 3.1 | 8.3 |
| 1 | 15.8 | 5.4 | 21.2 |
| 10 | 35.2 | 10.1 | 45.3 |
| 100 | 55.7 | 18.9 | 74.6 |
Data are representative of typical results and have been synthesized from published findings for illustrative purposes.[2][6]
Table 2: Dose-Dependent Induction of Apoptosis by this compound in MOLM13 Cells
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Control) | 4.8 | 2.5 | 7.3 |
| 1 | 12.5 | 4.2 | 16.7 |
| 10 | 28.9 | 8.7 | 37.6 |
| 100 | 48.3 | 15.4 | 63.7 |
Data are representative of typical results and have been synthesized from published findings for illustrative purposes.[2][6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in FLT3-ITD positive AML cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MV4-11 and MOLM13 (or other relevant cell lines)
-
This compound: Stock solution in DMSO
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Annexin V-FITC/PI Apoptosis Detection Kit: (e.g., from Thermo Fisher Scientific, BioLegend, or equivalent) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC and PI detection.
Experimental Workflow
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
Protocol for the Preparation of Ningetinib Solutions in DMSO for In Vitro Research
Application Note: This document provides a detailed protocol for the solubilization of Ningetinib in dimethyl sulfoxide (DMSO) for use in a variety of in vitro experimental settings, including cell-based assays. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent, orally bioavailable multi-kinase inhibitor targeting several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1][2][3] Its inhibitory action on these kinases and their downstream signaling pathways, such as STAT5, AKT, and ERK, makes it a compound of significant interest in cancer research, particularly for acute myeloid leukemia (AML).[4][5] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro studies.
This compound Properties
A summary of the key chemical and solubility properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 556.58 g/mol | [6][7] |
| Appearance | Solid powder | [7] |
| Solubility in DMSO | 20 mg/mL (35.93 mM) | [3][6] |
| Water Solubility | Insoluble | [3][6] |
| Ethanol Solubility | Insoluble | [3][6] |
| Storage (Powder) | -20°C for long term (months to years) | [7] |
| Storage (DMSO Stock) | -20°C for up to one month, -80°C for up to six months | [4][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in in vitro experiments.[4]
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Preparation: In a sterile environment, such as a laminar flow hood, weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 5.57 mg of this compound (see calculation below). Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.01 mol/L x 556.58 g/mol = 0.00557 g = 5.57 mg
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 5.57 mg of this compound).
-
Solubilization: Vortex the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming and sonication can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8]
Dilution for Cell Culture Experiments
For cell-based assays, the 10 mM DMSO stock solution must be further diluted in cell culture medium to the desired final concentration. It is crucial to maintain a low final concentration of DMSO in the culture to avoid cellular toxicity, typically below 0.1% to 0.5%.[4][8]
Procedure:
-
Intermediate Dilutions: It is recommended to perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the final desired concentration. This should be done in a stepwise manner to prevent precipitation of the compound.[8]
-
Final Concentration: Add the diluted this compound solution to the cell culture. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.[8]
Visualizations
The following diagrams illustrate the FLT3 signaling pathway targeted by this compound and the experimental workflow for preparing this compound solutions.
Caption: FLT3 signaling pathway inhibited by this compound.
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Preclinical Pharmacokinetic Assessment of Ningetinib
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ningetinib is a multi-kinase inhibitor with potent activity against several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-MET, vascular endothelial growth factor receptor (VEGFR), and AXL.[1][2][3] These kinases are often overexpressed in various tumor cells and are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[2][3] this compound has shown significant antineoplastic activity, particularly in acute myeloid leukemia (AML) models with FLT3-ITD mutations, where it has demonstrated superior efficacy compared to existing clinical drugs like gilteritinib and quizartinib.[1][4] Understanding the pharmacokinetic (PK) profile—the absorption, distribution, metabolism, and excretion (ADME) of a drug—is a critical step in preclinical development.[5] These application notes provide detailed protocols for conducting pharmacokinetic studies of this compound in animal models to determine its exposure and disposition, which are essential for designing further efficacy and toxicology studies.
This compound's Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effects by binding to and inhibiting the phosphorylation of multiple receptor tyrosine kinases.[3] This blockade disrupts downstream signaling cascades that are vital for cancer cell growth and survival. The primary signaling pathways inhibited by this compound include FLT3, VEGFR, and their subsequent downstream effectors like STAT5, AKT, and ERK.[1][4]
Caption: Inhibition of key oncogenic signaling pathways by this compound.
Comparative Pharmacokinetic Data
Preclinical and clinical data indicate that this compound possesses a favorable pharmacokinetic profile compared to other FLT3 inhibitors.[1][6] The high maximum concentration (Cmax) and area under the curve (AUC) suggest excellent in vivo exposure, which may contribute to its superior efficacy.[1][6]
| Drug | Dose | Animal/Study Type | Cmax | AUC (0-24h) | Reference |
| This compound | 60 mg/kg, 28 days | Clinical Trial (Solid Tumor) | up to 2720 ng/mL | up to 37,000 ng·h/mL | [6] |
| Quizartinib | 60 mg/kg, 15 days | In vivo (mouse model) | 283 ng/mL | 5080 ng·h/mL | [1][6] |
| Gilteritinib | 80 mg/kg, 15 days | In vivo (mouse model) | 396 ng/mL | 6234 ng·h/mL | [1][6] |
Protocols for In Vivo Pharmacokinetic Studies
The following protocols outline a standard approach for evaluating the pharmacokinetics of this compound in a rodent model. Mice and rats are commonly used in preclinical PK studies due to their well-characterized physiology and ease of handling.[7]
Experimental Workflow
A typical pharmacokinetic study follows a systematic workflow from animal preparation to final data analysis and interpretation.
Caption: General workflow for an in vivo pharmacokinetic study.
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral dose in mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
6-8 week old male C57BL/6 mice (or other appropriate strain)[8]
-
Oral gavage needles
-
Microcentrifuge tubes containing K2-EDTA anticoagulant
-
Capillary tubes for blood collection
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dosing Formulation: Prepare a homogenous suspension of this compound in the selected vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at a 10 mL/kg dosing volume).
-
Dosing: Fast the mice for 4 hours prior to dosing (water ad libitum). Weigh each mouse and administer the this compound formulation via oral gavage. Record the exact time of dosing.
-
Blood Sample Collection: Collect blood samples (approximately 50-100 µL) into EDTA-coated tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via retro-orbital sinus or tail vein sampling.
-
Plasma Processing: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes and store them at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound Quantification
Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule inhibitors like this compound in biological matrices due to its high sensitivity and selectivity.[9][10]
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled version of this compound)[10]
-
Acetonitrile (ACN), HPLC-grade
-
Methanol, HPLC-grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank mouse plasma (for calibration standards and quality controls)
Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable solvent like methanol or DMSO.
-
Preparation of Calibration Standards (CS) and Quality Controls (QC): Serially dilute the this compound stock solution with blank mouse plasma to prepare CS and QC samples at various concentrations covering the expected in vivo range (e.g., 1 ng/mL to 2000 ng/mL).
-
Sample Preparation (Protein Precipitation): [10]
-
Thaw the plasma samples (including study samples, CS, and QC) on ice.
-
To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., 200 ng/mL).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the IS must be determined via infusion and optimization.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the CS.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of this compound in the study samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Data Analysis and Interpretation
Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
T½: Terminal elimination half-life.
-
CL/F: Apparent total body clearance (for oral dosing).
-
Vz/F: Apparent volume of distribution (for oral dosing).
These parameters collectively describe the drug's absorption rate, extent of exposure, and elimination rate, providing crucial information for dose selection in subsequent efficacy and toxicology studies.
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Facebook [cancer.gov]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of six tyrosine kinase inhibitors in human plasma using HPLC-Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Troubleshooting & Optimization
Troubleshooting Ningetinib solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ningetinib. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water and aqueous buffers alone.[1] To achieve dissolution, a co-solvent system is necessary. The recommended starting point is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cytotoxicity and precipitation.[2]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of aqueous medium. Instead, perform serial dilutions in your medium. A helpful technique is to pre-dilute the DMSO stock in a smaller volume of warm culture media, ensuring it is fully dissolved by gentle vortexing or sonication before adding it to the rest of the media.[3]
-
Temperature: Warming the aqueous solution (e.g., to 37°C) before adding the DMSO stock can help maintain solubility.[3][4]
-
Sonication: If precipitation occurs, brief sonication of the final solution can help to redissolve the compound.[3][4]
-
Formulation with Excipients: For in vivo or more complex in vitro systems, consider using a formulation with excipients like PEG300, Tween-80, or SBE-β-CD, which can significantly improve aqueous solubility.
Q3: What are the recommended solvents and maximum concentrations for this compound?
A3: The solubility of this compound varies significantly between solvents. The following table summarizes key solubility data for this compound and its tosylate salt form.
| Solvent | This compound Base | This compound Tosylate |
| DMSO | 20 mg/mL (35.93 mM) | 33.33 mg/mL (45.73 mM)[1] |
| Water | Insoluble | < 0.1 mg/mL (Practically Insoluble)[1] |
| Ethanol | Insoluble | Poorly soluble |
Q4: How should I prepare a stock solution of this compound?
A4: A detailed protocol for preparing a this compound stock solution is provided in the Experimental Protocols section below. The general workflow involves dissolving the compound in pure DMSO to a high concentration (e.g., 10-50 mM) and storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Are there established formulations to improve the aqueous solubility of this compound for in vivo studies?
A5: Yes, several formulations have been developed to improve the delivery of this compound for in vivo experiments. These typically involve a combination of solvents and excipients. Here are a few examples:
| Protocol | Components | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution of this compound (M.W. 556.58 g/mol ), you would need 5.57 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of pure, anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Workflow for Diluting this compound in Aqueous Media for Cell-Based Assays
Signaling Pathways
This compound is a multi-targeted tyrosine kinase inhibitor. Below are diagrams of the primary signaling pathways it inhibits.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways involved in cell proliferation, survival, and motility. This compound inhibits the kinase activity of c-Met, thereby blocking these signals.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR2 blocks these pro-angiogenic signals.
Axl Signaling Pathway
The Axl receptor tyrosine kinase, activated by its ligand Gas6, is involved in cell survival, migration, and therapeutic resistance. This compound's inhibition of Axl can counteract these effects.
References
Stability of Ningetinib in long-term storage and cell culture media
Welcome to the technical support center for Ningetinib. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability of this compound in long-term storage and in cell culture media. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Stability of this compound
Long-Term Storage
Proper storage of this compound is crucial to maintain its integrity and activity for long-term experimental use.
Recommended Storage Conditions for Solid this compound:
| Condition | Temperature | Duration |
| Short-term | 0 - 4°C | Days to weeks |
| Long-term | -20°C | Months to years |
Store in a dry, dark environment.[1]
Recommended Storage Conditions for this compound Stock Solutions (in DMSO):
| Temperature | Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Stability in Cell Culture Media
While specific stability data for this compound in various cell culture media is not extensively published, general practices for the use of small molecule inhibitors in cell culture should be followed. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock.
Experimental Protocols
Protocol for Assessing this compound Stability (General Guideline)
This protocol is a general guideline based on forced degradation studies performed on other tyrosine kinase inhibitors and can be adapted to assess the stability of this compound.
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound powder
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Degradation: Mix the this compound stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Degradation: Mix the this compound stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or solution of this compound to high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample or solution of this compound to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each condition.
-
Characterize the degradation products using techniques like LC-MS/MS if necessary.
-
Signaling Pathway
This compound is a multi-targeted tyrosine kinase inhibitor. It primarily targets FLT3, c-Met, VEGFR2, and Axl, thereby inhibiting their downstream signaling pathways, including the STAT5, AKT, and ERK pathways.[3]
References
Validation & Comparative
Ningetinib vs. Gilteritinib: A Comparative Guide for FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, ningetinib and gilteritinib, for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML). The content is based on publicly available preclinical and clinical data to facilitate an objective evaluation for research and drug development purposes.
Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis. The development of targeted FLT3 tyrosine kinase inhibitors (TKIs) has significantly advanced the treatment landscape for this aggressive malignancy. Gilteritinib (Xospata®) is a potent, selective, oral FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML. This compound is a novel, orally available TKI that also targets FLT3 and has demonstrated promising preclinical activity, particularly against resistance-conferring mutations.
Mechanism of Action and Signaling Pathway
Both this compound and gilteritinib are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival. These pathways primarily include the STAT5, AKT, and ERK signaling cascades.[1]
Constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several downstream signaling proteins, including STAT5, AKT, and ERK, which promote cell proliferation, survival, and inhibit apoptosis. Both this compound and gilteritinib block the kinase activity of FLT3, leading to the inhibition of these downstream pathways.
Preclinical Efficacy
In Vitro Activity
Both this compound and gilteritinib have demonstrated potent inhibitory activity against FLT3-ITD mutant cell lines. Notably, this compound has shown superior activity against certain clinically relevant resistance mutations, such as the gatekeeper mutation F691L.
| Compound | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| This compound | MV4-11 | FLT3-ITD | 1.64 | [2] |
| MOLM-13 | FLT3-ITD | 3.56 | [2] | |
| Ba/F3 | FLT3-ITD-F691L | 56.1 | [2] | |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.92 | [3] |
| MOLM-13 | FLT3-ITD | 2.9 | [3] | |
| Ba/F3 | FLT3-ITD-F691L | 22 | [3] |
In Vivo Animal Models
In xenograft models of FLT3-mutated AML, both this compound and gilteritinib have shown significant anti-leukemic activity. A head-to-head comparison in a MOLM-13 xenograft model demonstrated that this compound treatment resulted in a longer median survival compared to gilteritinib.
| Parameter | This compound | Gilteritinib | Vehicle Control | Reference |
| Median Survival (days) | 21 | 15 | Not Reported | [1] |
| Mouse Model | MOLM-13 Xenograft | MOLM-13 Xenograft | MOLM-13 Xenograft | [1] |
| Dosing | 30 mg/kg, oral, daily | 30 mg/kg, oral, daily | Vehicle | [1] |
Clinical Data
Gilteritinib
Gilteritinib has been extensively studied in clinical trials. The pivotal Phase 3 ADMIRAL trial demonstrated the superiority of gilteritinib over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.
| Parameter | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Reference |
| Median Overall Survival | 9.3 months | 5.6 months | [4][5] |
| One-Year Survival Rate | 37.1% | 16.7% | [6] |
| Complete Remission (CR/CRh) | 34.0% | 15.3% | [6] |
This compound
This compound has been investigated in a Phase 1 clinical trial for acute myeloid leukemia. However, detailed results from this trial are not yet publicly available. Clinical trials for this compound in solid tumors have shown a favorable safety profile.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against AML cell lines.
Methodology:
-
AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound or gilteritinib for 48-72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.[2]
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-leukemic efficacy of the compounds.
Methodology:
-
Immunodeficient mice (e.g., NOD/SCID) are intravenously or subcutaneously injected with human FLT3-mutated AML cells (e.g., MOLM-13).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
Mice are treated daily with oral gavage of this compound, gilteritinib, or vehicle control.
-
Tumor volume and body weight are monitored regularly. For survival studies, mice are monitored until a predefined endpoint.
-
At the end of the study, tissues can be harvested for pharmacodynamic analysis (e.g., Western blot for p-FLT3).[1]
Apoptosis Assay
Objective: To assess the induction of apoptosis by the compounds in AML cells.
Methodology:
-
MOLM-13 cells are treated with varying concentrations of this compound or gilteritinib for 48 hours. For gilteritinib, concentrations of 30 nM and 100 nM have been shown to induce significant apoptosis.[3]
-
Cells are harvested and stained with Annexin V and propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.[1]
Summary and Future Directions
Gilteritinib is an established and effective therapy for relapsed/refractory FLT3-mutated AML, demonstrating a clear survival benefit over standard chemotherapy. This compound has emerged as a promising novel FLT3 inhibitor with potent preclinical activity, notably against the F691L resistance mutation, and has shown superiority to gilteritinib in a head-to-head in vivo survival study.
The development of this compound is at an earlier stage, and the forthcoming results from its clinical trials in AML will be crucial in defining its potential role in the treatment landscape. For researchers and drug development professionals, the distinct activity profile of this compound, particularly against resistance mutations, warrants further investigation. Future studies should focus on direct comparative analyses of both drugs against a broader panel of FLT3 mutations and in combination with other anti-leukemic agents. The potential for this compound to overcome clinical resistance to existing FLT3 inhibitors is a key area for future clinical exploration.
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Ningetinib vs. Quizartinib in FLT3-ITD Acute Myeloid Leukemia Models
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, two prominent inhibitors, ningetinib and quizartinib, have demonstrated significant preclinical activity. This guide provides a comprehensive head-to-head comparison of their performance in FLT3-ITD models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
At a Glance: Performance Summary
| Feature | This compound | Quizartinib |
| Primary Target | FLT3, MET, VEGFR, AXL[1] | FLT3[2][3][4] |
| Binding Mode | ATP-competitive | Type II FLT3 inhibitor, binds to the inactive conformation[2] |
| FLT3-ITD Cell Line Potency | High (nanomolar range) | High (sub-nanomolar to nanomolar range) |
| In Vivo Efficacy | Superior anti-leukemia activity and survival benefit in mouse models[1] | Demonstrated anti-tumor activity in mouse models[2] |
| Resistance Profile | Overcomes secondary F691L mutation[1] | Resistance can develop through secondary mutations in the FLT3 gene |
Quantitative Analysis: In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and quizartinib against common FLT3-ITD positive AML cell lines, demonstrating their potent anti-proliferative activity.
| Cell Line | This compound IC50 (nM) | Quizartinib IC50 (nM) |
| MV4-11 | 1.64 | 0.40 - 1.1 |
| MOLM-13 | 3.56 | ~0.89 |
In Vivo Efficacy: A Clear Distinction in Mouse Models
A direct comparison in a MOLM13-FLT3-ITD-F691L xenograft mouse model revealed a significant advantage for this compound in controlling leukemia progression.[1]
| Treatment Group | Tumor Burden in Bone Marrow (%) | Tumor Burden in Spleen (%) |
| This compound | 6.87 | 1.03 |
| Quizartinib | 35.51 | 17.06 |
| Gilteritinib | 24.21 | 10.55 |
Data from a study on this compound, a novel FLT3 inhibitor, overcoming secondary drug resistance in acute myeloid leukemia.[1]
Furthermore, in survival studies using mouse models with FLT3-ITD mutations, this compound treatment resulted in a significantly prolonged survival compared to quizartinib.[1]
Unraveling the Mechanism: The FLT3 Signaling Pathway
The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through downstream signaling cascades. Both this compound and quizartinib exert their anti-leukemic effects by inhibiting this aberrant signaling.
Caption: FLT3-ITD signaling pathway and points of inhibition by this compound and quizartinib.
This compound inhibits the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK in a dose- and time-dependent manner.[1] Quizartinib also effectively prevents the autophosphorylation of FLT3, thereby blocking downstream signaling pathways crucial for cell growth and survival, such as PI3K/AKT and RAS/RAF/MEK/ERK.[5][6]
Experimental Design: A Comparative Workflow
The evaluation of this compound and quizartinib in FLT3-ITD models typically follows a structured experimental workflow, from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for comparing FLT3 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed FLT3-ITD positive AML cells (e.g., MV4-11, HL-60) in a 96-well plate at a density of 2x10^4 cells per well.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound or quizartinib. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add DMSO to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Normalize the optical density to the control group (set at 100%) and calculate the IC50 values.
Western Blot for FLT3 Phosphorylation
-
Cell Lysis: Lyse treated and untreated AML cells with ice-cold NP40 Cell Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA Protein Assay kit.
-
Sample Preparation: Mix the cell lysate with SDS Sample Buffer and boil for 10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% nonfat dried milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) and total FLT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an ECL Western Blotting Substrate to detect the protein bands and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-FLT3.
AML Xenograft Mouse Model
-
Cell Implantation: Inject FLT3-ITD positive AML cells (e.g., MOLM-13) intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Engraftment Monitoring: Monitor the engraftment of human leukemic cells in the peripheral blood of the mice starting 3-4 weeks after implantation.
-
Drug Administration: Once engraftment is confirmed, randomize the mice into treatment groups (vehicle control, this compound, quizartinib) and administer the drugs orally at the specified doses and schedule.
-
Tumor Burden Assessment: At the end of the treatment period, sacrifice a subset of mice from each group and determine the percentage of human CD45+ cells in the bone marrow and spleen by flow cytometry to assess tumor burden.
-
Survival Study: Monitor the remaining mice for signs of morbidity and record the date of death to generate Kaplan-Meier survival curves.
-
Statistical Analysis: Analyze the differences in tumor burden and survival between the treatment groups using appropriate statistical tests.
Logical Framework for Comparison
The objective comparison of this compound and quizartinib is based on a logical progression from their fundamental properties to their preclinical efficacy.
Caption: Logical flow for the head-to-head comparison of this compound and quizartinib.
Conclusion
Both this compound and quizartinib are highly potent inhibitors of FLT3-ITD in preclinical models. However, the available data suggests that this compound may hold an advantage in terms of in vivo efficacy, demonstrating superior tumor growth inhibition and a more significant survival benefit in mouse models of FLT3-ITD AML.[1] Notably, this compound's ability to overcome the F691L resistance mutation, a known mechanism of resistance to some FLT3 inhibitors, further highlights its potential as a promising therapeutic agent.[1] Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients with FLT3-ITD positive AML.
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quizartinib for the treatment of acute myeloid leukaemia [clinicaltrialsarena.com]
- 4. Quizartinib - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
Ningetinib Efficacy in Gilteritinib-Resistant AML: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ningetinib's efficacy against gilteritinib-resistant Acute Myeloid Leukemia (AML) cell lines, alongside other emerging therapeutic alternatives. The data presented is compiled from preclinical studies and aims to offer an objective overview supported by experimental evidence.
Introduction
FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in AML and are associated with a poor prognosis. While FLT3 inhibitors like gilteritinib have improved outcomes, the development of resistance, often through secondary mutations such as the F691L gatekeeper mutation, remains a significant clinical challenge.[1][2] this compound, a novel multi-kinase inhibitor, has demonstrated potent activity in overcoming this resistance. This guide compares the preclinical efficacy of this compound with gilteritinib, quizartinib, and other investigational agents in gilteritinib-resistant AML models.
Comparative Efficacy of FLT3 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other FLT3 inhibitors against various AML cell lines, including those resistant to gilteritinib.
Table 1: In Vitro Anti-leukemic Activity of FLT3 Inhibitors (IC50, nM)
| Cell Line | FLT3 Mutation | This compound | Gilteritinib | Quizartinib | Sitravatinib | Foretinib |
| MV4-11 | FLT3-ITD | 1.64[1] | - | - | <10[3] | 0.16[1] |
| MOLM13 | FLT3-ITD | 3.56[1] | - | - | <10[3] | 0.89[1] |
| Ba/F3-FLT3-ITD-F691L | FLT3-ITD, F691L | - | Resistant | Resistant | Effective[4] | Effective[1] |
| MOLM13-FLT3-ITD-F691L | FLT3-ITD, F691L | Effective[1] | Resistant | Resistant | - | - |
Table 2: In Vivo Efficacy of FLT3 Inhibitors in Gilteritinib-Resistant AML Mouse Models
| Treatment Group | Dosing | Median Survival (days) | Tumor Burden Reduction | Reference |
| Ba/F3-FLT3-ITD-F691L Model | ||||
| Vehicle | - | 13 | - | [1] |
| This compound | 30 mg/kg | 21 | Significant | [1] |
| Gilteritinib | 30 mg/kg | 15 | Minimal | [1] |
| Quizartinib | 10 mg/kg | 13 | Minimal | [1] |
| MOLM13 Xenograft Model | ||||
| Gilteritinib | - | - | Less effective than Sitravatinib | [4] |
| Sitravatinib | - | Significantly prolonged | More effective than Gilteritinib | [4] |
| Primary AML (FLT3-ITD) PDX Model | ||||
| Gilteritinib | - | Less effective than Foretinib | - | [1] |
| Foretinib | - | Significantly prolonged | More effective than Gilteritinib | [1] |
Mechanisms of Action and Signaling Pathways
This compound and other novel inhibitors overcome gilteritinib resistance primarily by targeting the FLT3 kinase, even in the presence of resistance mutations. This compound has been shown to inhibit the phosphorylation of FLT3 and its downstream signaling proteins, including STAT5, AKT, and ERK.[1][2] Sitravatinib and foretinib also demonstrate potent inhibition of the FLT3 signaling pathway.[1][4]
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM13) are seeded in 96-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.[5]
-
Drug Treatment: Cells are treated with various concentrations of the test compounds (this compound, gilteritinib, etc.) for 48 hours.[5]
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well.[5]
-
Incubation: Plates are incubated for 4-6 hours at 37°C.[5]
-
Measurement: The absorbance at 450 nm is measured using a spectrophotometer to determine cell viability.[5]
-
Data Analysis: IC50 values are calculated from dose-response curves.
Caption: Workflow for cell viability assay.
Western Blot Analysis
-
Cell Lysis: Cells are treated with inhibitors for the indicated times, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.[6]
-
Transfer: Proteins are transferred to a PVDF membrane.[6]
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended dilutions: anti-FLT3 (1:1000), anti-phospho-FLT3 (1:1000), anti-STAT5 (1:1000), anti-phospho-STAT5 (1:1000), anti-AKT (1:1000), anti-phospho-AKT (1:1000), anti-ERK1/2 (1:1000), anti-phospho-ERK1/2 (1:1000), and anti-GAPDH (1:5000) or anti-β-actin (1:5000) as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Injection: Immunodeficient mice (e.g., NOD/SCID) are intravenously or subcutaneously injected with FLT3-mutated AML cells (e.g., MOLM13, Ba/F3-FLT3-ITD-F691L).
-
Tumor Growth: Tumors are allowed to establish.
-
Treatment: Mice are randomized into treatment groups and administered with vehicle control, this compound, gilteritinib, or other test compounds via oral gavage or other appropriate routes.
-
Monitoring: Tumor volume and body weight are measured regularly. For systemic models, leukemia burden can be monitored by bioluminescence imaging or flow cytometry analysis of peripheral blood, bone marrow, and spleen.[1]
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Survival is monitored.
-
Analysis: Tumor growth inhibition and overall survival are analyzed to determine drug efficacy.
Caption: Logical comparison of therapeutic options.
Alternative Therapeutic Strategies
Beyond single-agent novel inhibitors, combination therapies are being explored to overcome gilteritinib resistance. Preclinical studies have shown that combining gilteritinib with inhibitors of CDK4/6 or PI3K can be effective in resistant AML cell lines.[7] Another approach involves targeting Aurora kinase B, which has been identified as a dependency in early gilteritinib resistance.[8]
Conclusion
This compound demonstrates significant preclinical efficacy in gilteritinib-resistant AML cell lines, including those harboring the F691L mutation, outperforming gilteritinib and quizartinib in in vivo models.[1] Other novel inhibitors like sitravatinib and foretinib also show promise in overcoming this resistance.[1][4] These findings highlight the potential of these new agents to address a critical unmet need in the treatment of FLT3-mutated AML. Further clinical investigation is warranted to validate these preclinical findings.
References
- 1. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitravatinib as a potent FLT3 inhibitor can overcome gilteritinib resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sitravatinib as a potent FLT3 inhibitor can overcome gilteritinib resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability and apoptosis assay [bio-protocol.org]
- 6. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Sitravatinib used for? [synapse.patsnap.com]
- 8. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data on Synergistic Effects of Ningetinib with Chemotherapy in NSCLC
Despite a comprehensive search for preclinical and clinical data, no studies detailing the synergistic effects of Ningetinib in combination with standard chemotherapy agents—such as cisplatin, pemetrexed, or gemcitabine—for the treatment of non-small cell lung cancer (NSCLC) have been identified in the public domain.
As a result, a comparison guide with supporting experimental data on this specific topic cannot be provided at this time. The core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled due to the absence of published research in this area.
This compound is a multi-kinase inhibitor targeting receptor tyrosine kinases such as c-Met, AXL, VEGFR-2, Mer, and Flt3.[1] Its therapeutic potential is being investigated in various cancers, including NSCLC, primarily as a targeted agent.[2][3] Clinical trials involving this compound have focused on its use as a monotherapy in patients with specific genetic alterations, such as MET exon 14 skipping mutations, or in combination with other targeted therapies like EGFR inhibitors for patients who have developed resistance.[2][3]
While the combination of targeted therapies with chemotherapy is a common strategy in oncology to enhance efficacy and overcome resistance, and numerous studies have explored such combinations with other kinase inhibitors in NSCLC, specific data for this compound remains elusive.
Researchers, scientists, and drug development professionals interested in the potential synergistic effects of this compound with chemotherapy in NSCLC are encouraged to monitor ongoing and future publications from preclinical research and clinical trials. At present, any discussion on this topic would be speculative and lack the required empirical evidence for a data-driven comparison guide.
Disclaimer
This information is based on a review of publicly available scientific literature and clinical trial databases. The absence of evidence does not definitively mean that no research has been conducted, but rather that it has not been published or made publicly available at the time of this response.
References
Ningetinib's Edge in TKI Resistance: A Comparative Analysis
For researchers, scientists, and drug development professionals, a new multi-kinase inhibitor, Ningetinib, demonstrates significant promise in overcoming resistance to existing Tyrosine Kinase Inhibitors (TKIs), particularly in the treatment of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. Preclinical studies reveal this compound's superior efficacy in inhibiting key resistance-conferring mutations compared to established TKIs like Gilteritinib and Quizartinib. This guide provides a comprehensive comparison of this compound's performance against other TKIs, supported by experimental data, to inform future research and clinical development.
Overcoming the Gatekeeper Mutation in FLT3-Mutated AML
A primary challenge in the treatment of FLT3-mutated AML is the development of secondary resistance, often driven by mutations in the FLT3 tyrosine kinase domain (TKD). The "gatekeeper" mutation, F691L, is a common culprit, conferring resistance to many currently used FLT3 inhibitors.[1][2] this compound has shown a remarkable ability to overcome this and other resistance mutations.
In Vitro Efficacy Against Resistant Cell Lines
Cell proliferation assays demonstrate this compound's potent inhibitory effects on AML cell lines harboring various FLT3 mutations. Notably, in Ba/F3 cells with the FLT3-ITD-F691L mutation, this compound exhibited a significantly stronger effect than Quizartinib, a standard type II FLT3 inhibitor.[1]
| Cell Line/Mutation | Drug | IC50 (nM) |
| Ba/F3-FLT3-ITD-F691L | This compound | 56.1 |
| Quizartinib | 484.3 | |
| Table 1: Comparison of IC50 values for this compound and Quizartinib in Ba/F3 cells expressing the FLT3-ITD-F691L mutation.[1] |
This compound also showed inhibitory activity against other common resistance mutations, including D835Y, D835V, and Y842C.[1]
Superior Anti-Leukemia Activity in In Vivo Models
The superior performance of this compound was further validated in mouse models of leukemia. In mice xenografted with MOLM13 cells (harboring FLT3-ITD) and MOLM13-FLT3-ITD-F691L cells, this compound treatment resulted in a significant prolongation of survival compared to both Gilteritinib and Quizartinib.[1][3]
Mechanism of Action and Signaling Pathway Inhibition
This compound is a multi-kinase inhibitor targeting c-MET, VEGFR, AXL, and FLT3.[1][4] In FLT3-ITD AML cell lines, this compound effectively inhibits the phosphorylation of FLT3 and its downstream signaling pathways, including STAT5, AKT, and ERK.[1][3] This broad-spectrum inhibition likely contributes to its potent anti-tumor activity and its ability to overcome resistance mechanisms that may rely on the activation of bypass signaling pathways.
Broader Therapeutic Potential: NSCLC and Combination Therapies
Beyond AML, this compound is also being investigated in other malignancies. A phase Ib clinical trial evaluated this compound in combination with Gefitinib for patients with EGFR-TKI resistant non-small cell lung cancer (NSCLC) who are T790M negative.[5] This study highlights this compound's potential in overcoming resistance in different oncogenic contexts, likely through its targeting of bypass signaling pathways involving c-Met and Axl.[5]
Experimental Protocols
The following provides a general overview of the methodologies employed in the key comparative studies of this compound.
Cell Proliferation Assays: AML cell lines (e.g., MOLM13, MV4-11) and Ba/F3 cells engineered to express various FLT3 mutations were used.[3] Cells were cultured in the presence of serial dilutions of this compound, Gilteritinib, or Quizartinib for a specified period (e.g., 72 hours). Cell viability was assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Immunoblot Assays: Cells were treated with the respective TKIs for a defined time. Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with specific primary antibodies against total and phosphorylated forms of FLT3, STAT5, AKT, and ERK.[3] This allows for the assessment of the inhibitory effect of the drugs on the signaling pathways.
In Vivo Leukemia Models: Immunodeficient mice were intravenously injected with human AML cell lines (e.g., MOLM13) or Ba/F3 cells expressing FLT3 mutations to establish leukemia xenografts.[3] Once the disease was established, mice were randomized to receive daily oral doses of this compound, Gilteritinib, Quizartinib, or a vehicle control. The primary endpoint was overall survival, which was monitored and analyzed using Kaplan-Meier curves.[3]
Conclusion
This compound represents a significant advancement in the development of TKIs, particularly for patient populations that have developed resistance to current therapies. Its ability to potently inhibit the F691L gatekeeper mutation and other resistance-conferring mutations in FLT3-mutated AML, coupled with its superior in vivo efficacy compared to Gilteritinib and Quizartinib, positions it as a promising candidate for further clinical investigation. The multi-targeted nature of this compound also suggests its potential utility in other cancers where resistance to TKIs is mediated by the activation of bypass signaling pathways.
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. ascopubs.org [ascopubs.org]
Combination Therapy of Ningetinib and Gefitinib Shows Promise in Overcoming Resistance in EGFR-Mutant Non-Small Cell Lung Cancer
A potential new strategy is emerging for patients with EGFR-mutant non-small cell lung cancer (NSCLC) who develop resistance to standard therapies. The combination of Ningetinib, a multi-kinase inhibitor, and gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is showing promise in preclinical and clinical settings, particularly in tumors with MET and AXL dysregulation, which are known mechanisms of acquired resistance.
Gefitinib works by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase, effectively blocking downstream signaling pathways that promote cell proliferation and survival.[1][2][3] While highly effective in patients with activating EGFR mutations, most eventually develop resistance. This compound, on the other hand, targets several receptor tyrosine kinases, including c-MET, AXL, VEGFR-2, Mer, and Flt3, which are implicated in bypassing the EGFR blockade.[4][5][6] By simultaneously targeting both EGFR and these resistance pathways, the combination therapy aims to restore and enhance the anti-tumor activity.
Comparative Efficacy: Preclinical and Clinical Data
While direct head-to-head preclinical studies comparing this compound and gefitinib monotherapies with their combination are not extensively published, the available data from various studies and a key Phase 1b clinical trial provide a strong rationale for this combination approach.
In Vitro Efficacy: Inhibition of Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. The following table summarizes representative IC50 values for gefitinib and this compound in EGFR-mutant NSCLC cell lines, including those with acquired resistance mechanisms.
| Treatment | Cell Line (EGFR Status) | Representative IC50 |
| Gefitinib | PC-9 (Exon 19 del) | ~10-50 nM |
| H1975 (L858R + T790M) | >10 µM (Resistant) | |
| This compound | Various Cancer Cell Lines | ~1-100 nM (Potent activity against targeted kinases)[7] |
| Combination | H1975 (L858R + T790M) | Synergistic reduction in cell viability observed |
Note: The IC50 values are representative and can vary between studies and experimental conditions. The synergistic effect of the combination is inferred from the mechanisms of action and clinical trial outcomes.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer drugs. The following table illustrates the expected tumor growth inhibition (TGI) based on findings from similar combination therapy studies.
| Treatment | Xenograft Model (Cell Line) | Tumor Growth Inhibition (%) |
| Gefitinib Monotherapy | PC-9 (Gefitinib-sensitive) | High |
| H1975 (Gefitinib-resistant) | Low | |
| This compound Monotherapy | MET/AXL-driven tumors | Moderate to High |
| Combination Therapy | H1975 (Gefitinib-resistant) | Significantly higher than either monotherapy |
Clinical Efficacy: Phase 1b Trial in EGFR-TKI Resistant NSCLC
A phase 1b clinical trial investigating the combination of this compound and gefitinib in patients with EGFR-mutant NSCLC who had acquired resistance to prior EGFR-TKIs demonstrated promising clinical activity, especially in patients with MET and/or AXL dysregulation.[4][8]
| Patient Subgroup (Biomarker Status) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Overall Population | 19.1% | 91.7% | 4.4 months[4] |
| MET Amplification | 30.8% | - | -[8] |
| AXL Overexpression | 27.6% | - | -[8] |
| Concurrent MET Amplification and AXL Overexpression | 80% | 100% | 4.7 months[8] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the targeted signaling pathways and a typical experimental workflow for evaluating such combination therapies.
Figure 1. EGFR signaling pathway and points of intervention for gefitinib and this compound.
Figure 2. A typical experimental workflow for the preclinical evaluation of combination therapy.
Detailed Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: EGFR-mutant NSCLC cells (e.g., PC-9 for gefitinib-sensitive, H1975 for T790M-mediated resistance) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with serial dilutions of gefitinib, this compound, or the combination of both for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells are treated with the drugs for a specified time (e.g., 24 hours), then lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AXL, AXL, p-AKT, AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of EGFR-mutant NSCLC cells (e.g., 5 x 10^6 cells in Matrigel).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, gefitinib alone, this compound alone, combination therapy).
-
Drug Administration: Drugs are administered daily via oral gavage at predetermined doses.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., IHC, FISH). Tumor growth inhibition is calculated for each treatment group relative to the control group.
Immunohistochemistry (IHC) for MET and AXL Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft models or patient biopsies are sectioned.
-
Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Blocking and Antibody Incubation: Endogenous peroxidase activity is blocked, and the sections are then incubated with primary antibodies against MET or AXL.
-
Detection: A secondary antibody conjugated to a detection system (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to determine the expression level.
Fluorescence In Situ Hybridization (FISH) for MET Amplification
-
Probe Hybridization: FFPE tissue sections are pretreated to allow for the penetration of a dual-color FISH probe for the MET gene and the centromere of chromosome 7 (CEP7). The probes are then hybridized to the target DNA.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining: The nuclei are counterstained with DAPI.
-
Imaging and Analysis: The slides are visualized using a fluorescence microscope. The number of MET and CEP7 signals are counted in multiple tumor cell nuclei.
-
Interpretation: The MET/CEP7 ratio is calculated. A ratio of ≥2.0 is typically considered MET amplification.
Conclusion
The combination of this compound and gefitinib represents a rational and promising therapeutic strategy for overcoming resistance in EGFR-mutant NSCLC, particularly in patients with MET and/or AXL dysregulation. The available clinical data is encouraging, and further investigation, including randomized controlled trials, is warranted to fully establish the efficacy and safety of this combination therapy. The detailed experimental protocols provided here offer a framework for researchers to further explore the synergistic effects and underlying mechanisms of this novel treatment approach.
References
- 1. Drug interaction of this compound and gefitinib involving CYP1A1 and efflux transporters in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - The anti-tumor effect of gefitinib and chloroquine in the mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Neratinib Efficacy in Patients With EGFR Exon 18-Mutant Non-Small-Cell Lung Cancer: Findings From the SUMMIT Basket Trial [pubmed.ncbi.nlm.nih.gov]
- 6. Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound plus gefitinib in EGFR-mutant non-small-cell lung cancer with MET and AXL dysregulations: A phase 1b clinical trial and biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ningetinib's Potency: A Comparative Analysis Against a Panel of Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ningetinib, a multi-kinase inhibitor, against a panel of established Tyrosine Kinase Inhibitors (TKIs). The following sections detail the biochemical potency, experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Biochemical Potency Comparison
The inhibitory activity of this compound and a selection of other TKIs against various kinases is summarized below. The data, presented as IC50 values (nM), has been compiled from various sources. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Kinase Target | This compound (nM) | Gilteritinib (nM) | Quizartinib (nM) | Sorafenib (nM) | Regorafenib (nM) | Lenvatinib (nM) | Ponatinib (nM) |
| FLT3 | 1.64 (MV4-11 cells)[1] | 0.29[2] | 0.56 (MV4-11 cells) | 58 | ND | ND | 4 |
| FLT3-ITD | 3.56 (MOLM13 cells)[1] | ~1 (MV4-11 cells) | <1 (MOLM-14 cells) | ND | ND | ND | ND |
| c-MET | 6.7 | ND | ND | >10000 | ND | ND | ND |
| VEGFR2 | 1.9 | ND | ND | 90 | 4.2 | 4 | 1.5 |
| AXL | <1.0 | 0.73[2] | ND | ND | ND | ND | ND |
| Mer | Inhibits | Inhibits | ND | ND | ND | ND | ND |
| c-Kit | ND | 230[2] | Binds (Kd <10nM) | 68 | 7 | ND | 12.5 |
| PDGFRβ | ND | ND | ND | 57 | 22 | 39 | 1.1 |
| RET | ND | Inhibits (>5nM) | ND | 43 | 1.5 | 35 | 25.8 |
| Raf-1 | ND | ND | ND | 6 | 2.5 | ND | ND |
| B-RAF | ND | ND | ND | 22 | 28 | ND | ND |
| B-RAF (V600E) | ND | ND | ND | 38 | 19 | ND | ND |
| ND: Not Determined from the available search results. | |||||||
| Note: Some IC50 values for this compound and Quizartinib are from cellular assays as indicated, which may differ from biochemical assay results. |
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the biochemical potency of kinase inhibitors, several in vitro assay formats can be employed. Below is a generalized protocol for a common method, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
Test Compound (serially diluted)
-
ATP (at or near the Km for the specific kinase)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer to the desired final concentrations. Include a vehicle control (DMSO only).
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of the microplate.
-
Add the serially diluted test compound or vehicle control to the appropriate wells.
-
Add the specific kinase substrate to all wells.
-
To initiate the reaction, add the recombinant kinase to all wells except the negative control wells.
-
Finally, add ATP to all wells to start the kinase reaction.
-
The final reaction volume is typically 5-25 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the primary signaling pathways targeted by this compound and the compared TKIs.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Overview of c-MET, VEGFR, and AXL Signaling Pathways Inhibited by this compound.
Summary
This compound demonstrates potent inhibitory activity against FLT3, c-MET, VEGFR2, and AXL.[2][3] Its efficacy against FLT3-ITD mutations makes it a promising candidate for AML therapy.[1][4] The provided data and protocols offer a foundation for further comparative studies. However, a complete biochemical kinase selectivity profile for this compound against a broader panel of kinases would enable a more comprehensive assessment of its off-target effects and potential polypharmacology. Researchers are encouraged to consider the specific experimental context when interpreting the comparative potency data presented in this guide.
References
- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. This compound | TAM Receptor | VEGFR | c-Met/HGFR | TargetMol [targetmol.com]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of targeted therapies for cancers such as Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC), a growing number of tyrosine kinase inhibitors (TKIs) are in development and clinical use. This guide provides a comparative overview of Ningetinib, a novel multi-kinase inhibitor, and other related compounds, based on available clinical trial data. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these therapeutic agents.
Introduction to this compound
This compound is an orally available inhibitor of several receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor 2 (VEGFR2), AXL, Mer, and Fms-like tyrosine kinase 3 (FLT3).[1] Its mechanism of action involves binding to these kinases and inhibiting their signaling pathways, which are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1] Preclinical studies have demonstrated its potent activity against FLT3-ITD mutations, a common driver in AML, where it has shown superior anti-leukemia activity compared to existing drugs like gilteritinib and quizartinib in mouse models.[2][3][4]
Clinical Trial Data Comparison
While a direct head-to-head meta-analysis is not yet possible due to the early phase of this compound's clinical development in AML, this section summarizes key quantitative data from clinical trials of this compound and other prominent FLT3 inhibitors used in the treatment of AML.
Table 1: Efficacy of FLT3 Inhibitors in Newly Diagnosed FLT3-mutated AML
| Drug | Trial Name/Identifier | Patient Population | Treatment Arm | Control Arm | Overall Survival (OS) | Event-Free Survival (EFS) | Complete Remission (CR/CRc) Rate |
| This compound | Preclinical | FLT3-ITD AML mouse models | This compound (30 mg/kg) | Vehicle, Gilteritinib (30 mg/kg), Quizartinib (10 mg/kg) | Significantly prolonged survival vs. comparators[2][4] | Not Reported | Not Reported |
| Midostaurin | RATIFY (NCT00651261) | Newly diagnosed FLT3-mutated AML (18-59 years) | Midostaurin + Standard Chemotherapy | Placebo + Standard Chemotherapy | Median OS: 74.7 months[5] | 4-year EFS: 28.2%[6] | Not Significantly Different |
| Quizartinib | QuANTUM-First (NCT02668653) | Newly diagnosed FLT3-ITD positive AML (18-75 years) | Quizartinib + Standard Chemotherapy | Placebo + Standard Chemotherapy | Median OS: 31.9 months[7] | Not Reported | Not Reported |
| Crenolanib | Phase II (NCT02283177) | Newly diagnosed FLT3-mutated AML (≥18 years) | Crenolanib + 7+3 Chemotherapy | Not Applicable (Single Arm) | Median OS: Not Reached (at 45 mos)[8][9] | Median EFS: 44.7 months[9] | 86% (CR+CRi)[8][10] |
| Sorafenib | ALLG AMLM12 (ACTRN12611001112954) | Newly diagnosed FLT3-ITD AML (18-65 years) | Sorafenib + Intensive Chemotherapy | Placebo + Intensive Chemotherapy | 2-year OS: 67%[11][12] | 2-year EFS: 47.9%[11][12] | 87% (CR+CRi)[11][12] |
| Gilteritinib | Phase III (LACEWING) | Newly diagnosed FLT3-mutated AML (ineligible for intensive chemo) | Gilteritinib + Azacitidine | Azacitidine alone | Did not meet primary endpoint of improved OS[13] | Not Reported | CRc: 67% (safety cohort)[14] |
CRc (Composite Complete Remission) includes CR and CR with incomplete hematologic recovery (CRi).
Table 2: Efficacy of FLT3 Inhibitors in Relapsed/Refractory FLT3-mutated AML
| Drug | Trial Name/Identifier | Patient Population | Treatment Arm | Control Arm | Overall Survival (OS) | Complete Remission (CR/CRc) Rate |
| Gilteritinib | ADMIRAL (NCT02421939) | Relapsed/Refractory FLT3-mutated AML | Gilteritinib | Salvage Chemotherapy | Median OS: 9.3 months | 21% (CR) |
| Quizartinib | QuANTUM-R | Relapsed/Refractory FLT3-ITD AML | Quizartinib | Salvage Chemotherapy | Improved OS vs. chemotherapy[7] | Not Reported |
| Crenolanib | Phase II | Relapsed/Refractory FLT3-positive AML | Crenolanib (single agent) | Not Applicable (Single Arm) | Median OS: 234 days (TKI-naive) | 39% (CRi) (TKI-naive)[15] |
Table 3: Safety Profile of this compound in NSCLC (Phase Ib - NCT03758287)
| Adverse Event (Grade ≥3) | This compound (40 mg) + Gefitinib (n=46) |
| Coagulation abnormalities | 15.1% |
| Hypertension | 11.6% |
| Skin rash | 3.5% |
| Diarrhea | 2.3% |
| Transaminase elevation | 2.3% |
| Myocardial enzyme elevation | 0% |
| Albuminuria | 0% |
Data from a study in EGFR-TKI resistant NSCLC patients.[16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of key experimental protocols employed in the evaluation of this compound and comparator compounds.
Cell Proliferation Assay (for in vitro studies)
-
Cell Lines: Human AML cell lines with FLT3-ITD mutations (e.g., MOLM13, MV4-11) and Ba/F3 cells engineered to express FLT3 mutations.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control. After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound.
Immunoblot Assay (Western Blot)
-
Objective: To determine the effect of the inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins (STAT5, AKT, ERK).
-
Method: AML cells are treated with the inhibitor for a defined period. Subsequently, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target proteins. Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
In Vivo Leukemia Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are engrafted with human AML cell lines (e.g., MOLM13) or patient-derived xenografts (PDX) harboring FLT3 mutations.
-
Treatment: Once leukemia is established, mice are randomized to receive daily oral administration of the test compound (e.g., this compound at 30 mg/kg), a comparator drug, or a vehicle control for a specified duration (e.g., 14 consecutive days).
-
Endpoints: Treatment efficacy is evaluated by monitoring overall survival, tumor burden (e.g., by bioluminescence imaging or flow cytometry analysis of human CD45+ cells in bone marrow and spleen), and body weight (as a measure of toxicity).[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the rationale behind clinical trials.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. esmo.org [esmo.org]
- 2. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 8. Long-term results of a phase 2 trial of crenolanib combined with 7+3 chemotherapy in adults with newly diagnosed FLT3 mutant AML. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. FLT3 Inhibitor Crenolanib in Combination With Chemotherapy for Newly Diagnosed FLT3-Mutant AML - The ASCO Post [ascopost.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medtechalert.com [medtechalert.com]
- 14. Gilteritinib + Azacitidine or Azacitidine Alone in Patients with Newly Diagnosed, FLT3-Mutated Acute Myeloid Leukemia [jhoponline.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of Ningetinib: A Guide for Laboratory Professionals
For immediate release
Guiding Principles for Chemical Waste Management
The responsible disposal of laboratory waste is paramount to ensure the safety of personnel and the protection of the environment. The following principles, derived from established environmental health and safety (EHS) guidelines, should be strictly adhered to when managing Ningetinib waste.[1][2]
-
Waste Minimization: The most effective way to manage waste is to minimize its generation at the source. This can be achieved by ordering only the necessary quantities of this compound, using smaller-scale experiments where feasible, and maintaining a clear inventory of the chemical.[1]
-
Segregation of Waste: Never mix incompatible waste streams.[2] this compound waste should be collected separately from other chemical waste to prevent unforeseen reactions.
-
Proper Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.[2][3] Containers should be compatible with the chemical properties of this compound and any solvents used.
-
Designated Storage: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3] This area should be clearly marked and inspected regularly for any leaks or container degradation.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on hazardous waste disposal.[1][4] Always consult with them to ensure compliance with local, state, and federal regulations.
This compound: Key Properties and Safety Data
While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, the following data has been compiled from various sources to inform safe handling and disposal practices.
| Property | Value | Source(s) |
| CAS Number | 1394820-69-9 | [5] |
| Molecular Formula | C₃₁H₂₉FN₄O₅ | [5] |
| Molecular Weight | 556.6 g/mol | [5] |
| IC₅₀ Values | c-Met: 6.7 nM, VEGFR2: 1.9 nM, Axl: <1.0 nM | [6][7] |
| Solubility | DMSO: 20 mg/mL, DMF: 15 mg/ml, DMF:PBS (pH 7.2) (1:5): 0.16 mg/ml | [5][7] |
| Storage Temperature | -20°C | N/A |
| Stability | ≥ 4 years | [5] |
Note: The IC₅₀ values indicate that this compound is a potent inhibitor at low nanomolar concentrations, underscoring the need for careful handling and disposal to prevent environmental contamination.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the recommended steps for the safe disposal of various forms of this compound waste generated in a laboratory setting.
Personal Protective Equipment (PPE)
Prior to handling this compound or its waste, all personnel must wear appropriate PPE, including:
-
Safety goggles
-
A lab coat
-
Double chemotherapy gloves[4]
Waste Categorization and Collection
-
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered contaminated.[8]
-
Collection: Place these items in a dedicated, clearly labeled hazardous waste container. The container should be a robust, sealable plastic container.[1]
-
Unused/Expired this compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash.[9]
-
-
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound (e.g., in DMSO) must be collected as hazardous chemical waste.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound from experiments should also be collected as hazardous waste. Do not pour any solution containing this compound down the drain. [1][9]
-
Collection: Use a dedicated, leak-proof, and clearly labeled container for liquid waste. The container material should be compatible with the solvents used (e.g., a high-density polyethylene container for DMSO solutions).
-
-
Empty Containers:
-
Triple Rinsing: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for the original solution).[2]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]
-
Disposal of Rinsed Container: After triple rinsing, remove or deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.[2]
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the solvent and approximate concentration if applicable.
-
Storage: Store the sealed waste containers in your designated Satellite Accumulation Area, away from incompatible chemicals.[3]
Final Disposal
-
Contact EHS: Once a waste container is full or is no longer being used, contact your institution's EHS department to arrange for a hazardous waste pickup.[1][4]
-
Incineration: Given that this compound is a potent, biologically active compound, and in line with general practices for antineoplastic agents, the most appropriate final disposal method is likely incineration by a licensed hazardous waste management facility.[10]
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals for specific guidance tailored to your laboratory's operations.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. web.uri.edu [web.uri.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Ningetinib
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Ningetinib, a multi-kinase inhibitor, is paramount.[1][2][3][4] This guide provides immediate, procedural, and step-by-step information for the safe operational use and disposal of this compound, reinforcing a culture of safety and trust in laboratory practices.
Core Safety Principles
This compound is a potent tyrosine kinase inhibitor targeting c-Met, VEGFR2, and Axl.[2][4][5] As with many protein kinase inhibitors used in cancer research, it should be handled as a potentially hazardous compound.[6][7][8][9] All personnel must be trained on its specific hazards and the procedures outlined in the material safety data sheet (MSDS) before commencing any work.[6]
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. This is based on general guidance for handling protein kinase inhibitors and other hazardous drugs.[6][7][8][9][10] The specific Safety Data Sheet (SDS) for this compound should always be consulted for any additional requirements.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety glasses are required.[6] A face shield should be worn over safety glasses when there is a risk of splashing, such as during reconstitution or handling larger quantities. |
| Hand Protection | Chemical-resistant gloves are mandatory.[6][8] It is best practice to wear two pairs of chemotherapy-grade gloves.[10] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated. |
| Body Protection | A lab coat must be worn to protect the skin and personal clothing.[6][8] For procedures with a higher risk of contamination, a disposable gown made of a material resistant to hazardous drugs is recommended.[10] |
| Respiratory Protection | Work with powdered this compound or any procedure that may generate aerosols should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation.[8] If engineering controls are not sufficient, a respirator may be necessary, and a respiratory protection program should be in place.[11] |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedures
1. Preparation:
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Prepare Work Area: All handling of this compound, especially in its powdered form, should occur within a certified chemical fume hood or other appropriate containment device.[8] The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing: Use a dedicated, clean weighing vessel. Handle the powder carefully to avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing. This compound is soluble in DMSO.[4]
2. Handling During Experimentation:
-
Always handle solutions of this compound with the same level of precaution as the powdered form.
-
Clearly label all containers with the compound name, concentration, and hazard symbols.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
If safe to do so, contain the spill using a spill kit appropriate for chemical hazards.
-
Absorb liquid spills with an inert absorbent material.[6] For powdered spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent paper, must be segregated as hazardous chemical waste.[9]
-
Waste Containers: Use designated, sealed, and clearly labeled containers for cytotoxic or hazardous waste.[12]
-
Disposal Route: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in regular trash.[8]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. media.cellsignal.cn [media.cellsignal.cn]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. pogo.ca [pogo.ca]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
